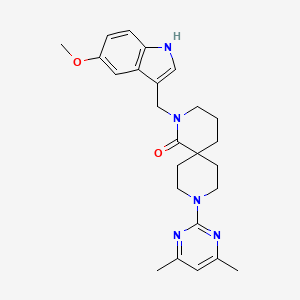
Orexin receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin receptor antagonist 2 (also known as Orexin 2 Receptor Antagonists or OX2R) is a potent orexin receptor antagonist . It inhibits the effect of orexin by acting as a receptor antagonist of one or both of the orexin receptors, OX1 and OX2 . Medical applications include treatment of sleep disorders such as insomnia .
Synthesis Analysis
A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . Their agonist activities against orexin receptors were evaluated .
Molecular Structure Analysis
Computational analyses of the X-ray model of OX2R co-crystallized with suvorexant (PDB ID: 4S0V) revealed that the antagonist is bound to the active site of the receptor mainly by van der Waals interactions and hydrogen bonds, intermediated by water molecules in some cases .
Chemical Reactions Analysis
Orexin receptor antagonists (ORAs) can selectively bind to orexin receptor 1 (OX1R) and/or orexin receptor 2 (OX2R) to exert a competitive inhibitory effect, thereby promoting sleep and mitigating insomnia .
Scientific Research Applications
Orexin System and Cancer Research
Orexin receptor antagonists, including Orexin Receptor Antagonist 2 (ORA-2), are gaining attention in cancer research. The activation of the Orexin 1 receptor, a part of the orexin system, has been found to trigger apoptosis in several cancer cell lines. This suggests a potential role for ORA-2 in cancer treatment, as part of the orexin system which is highly conserved and involved in various disorders (Boss & Roch, 2017).
Orexin System in Sleep/Wake Disorders
The orexin system, consisting of orexin 1 and 2 receptors and two neuropeptide agonists, has been a target for treating disorders like narcolepsy and insomnia. Dysfunction or deletion of this system has been linked to narcolepsy, a condition characterized by excessive daytime sleepiness. This has led to efforts in developing antagonists like ORA-2 to treat insomnia and potentially narcolepsy (Roecker et al., 2016).
Structural Insights and Drug Development
Research on orexin receptor antagonists, including ORA-2, has evolved rapidly, moving from the discovery of orexin peptides to clinical trials for insomnia treatment. The development of selective ORA-2 has involved overcoming challenges like reversible CYP inhibition and bioactivation. This research highlights the complexity and significance of structural modifications in drug design for sleep disorders (Roecker et al., 2014).
Interaction Studies for Orexin Antagonists
Investigations into the interactions between orexin receptors, orexin peptides, and small molecule orexin antagonists have been significant. Studies on mutant orexin receptors have identified key domains for ligand binding, revealing insights into how ORA-2 and similar compounds interact with these receptors. This research is crucial for understanding the binding dynamics and functional activity of orexin antagonists (Tran et al., 2011).
Orexin Antagonists in Treating Sleep Disorders
The quest for effective treatments for insomnia has led to the identification of dual orexin receptor antagonists (DORAs), including compounds like ORA-2. These antagonists are in clinical trials for insomnia treatment, reflecting the orexin system's potential as a therapeutic target for sleep/wake disorders, stress, anxiety, addiction, and eating disorders (Boss et al., 2020).
Mechanism of Action
Safety and Hazards
There is a general concern that hypnotic drugs may impair physical and cognitive functions, causing muscle relaxation, ataxia, loss of balance, retrospective amnesia, attention deficits and slowed reaction times . Patients may temporarily lose mobility in response to hypnotic drugs and fail to respond appropriately, causing a fall or traffic accident .
Future Directions
High-quality clinical trials in insomnia populations are needed which directly compare authorized ORAs and investigate non-approved ORAs, the use of ORAs in comorbid insomnia, and the orexin signaling system pathophysiology in insomnia . There is an urgent need to discover novel orexin receptor antagonists from traditional Chinese medicine plants or herbs for insomnia treatment, and a new molecular framework can provide clinical studies on insomnia with more feasibility .
properties
IUPAC Name |
9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTSTVGKOKZFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orexin receptor antagonist 2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

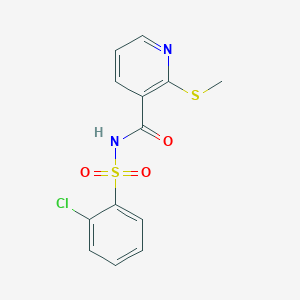


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)
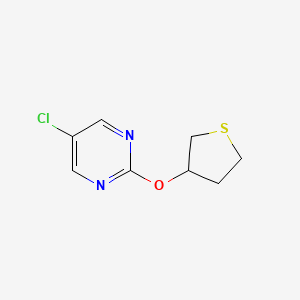
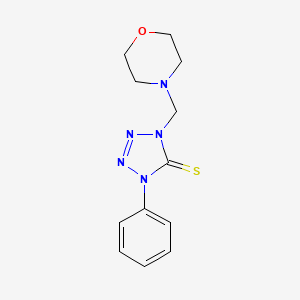
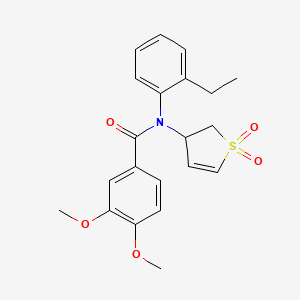
![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)